(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with a 4-methoxybenzyl group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The resulting pyrazole can then be functionalized with a 4-methoxybenzyl group through a palladium-catalyzed coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds in the presence of boronic acids . This method is favored for its mild reaction conditions and high functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: (1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid has diverse applications in scientific research:
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules .
Comparison with Similar Compounds
- (1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid
- (1-(4-Methylbenzyl)-1H-pyrazol-4-yl)boronic acid
- (1-(4-Chlorobenzyl)-1H-pyrazol-4-yl)boronic acid
Comparison: (1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the 4-methoxybenzyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents on the benzyl group .
Properties
Molecular Formula |
C11H13BN2O3 |
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Molecular Weight |
232.05 g/mol |
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-17-11-4-2-9(3-5-11)7-14-8-10(6-13-14)12(15)16/h2-6,8,15-16H,7H2,1H3 |
InChI Key |
HFEMEQBSHPMAAL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)CC2=CC=C(C=C2)OC)(O)O |
Origin of Product |
United States |
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